N-[2-(6-Fluoro-1H-indol-3-YL)ethyl]-1',3',5'-trimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxamide
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Overview
Description
N-[2-(6-Fluoro-1H-indol-3-YL)ethyl]-1’,3’,5’-trimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxamide is a complex organic compound featuring an indole and bipyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-Fluoro-1H-indol-3-YL)ethyl]-1’,3’,5’-trimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The bipyrazole moiety is synthesized through the cyclization of appropriate hydrazine derivatives with diketones. The final step involves coupling the indole and bipyrazole fragments through a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using automated systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-Fluoro-1H-indol-3-YL)ethyl]-1’,3’,5’-trimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[2-(6-Fluoro-1H-indol-3-YL)ethyl]-1’,3’,5’-trimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-Fluoro-1H-indol-3-YL)ethyl]-1’,3’,5’-trimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to tryptophan-binding sites, while the bipyrazole moiety can interact with various protein kinases, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the bipyrazole structure.
Bipyrazole derivatives: Similar in having the bipyrazole core but differ in the attached functional groups.
Uniqueness
N-[2-(6-Fluoro-1H-indol-3-YL)ethyl]-1’,3’,5’-trimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxamide is unique due to the combination of indole and bipyrazole moieties, which provides a distinct set of biological activities and interactions not seen in simpler analogs .
Properties
Molecular Formula |
C20H21FN6O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21FN6O/c1-11-19(12(2)27(3)26-11)17-9-18(25-24-17)20(28)22-7-6-13-10-23-16-8-14(21)4-5-15(13)16/h4-5,8-10,23H,6-7H2,1-3H3,(H,22,28)(H,24,25) |
InChI Key |
YTQJSAKOELRRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CNC4=C3C=CC(=C4)F |
Origin of Product |
United States |
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